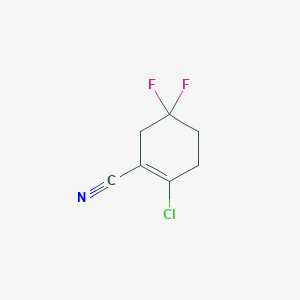

2-Chloro-5,5-difluorocyclohex-1-ene-1-carbonitrile

Description

2-Chloro-5,5-difluorocyclohex-1-ene-1-carbonitrile is a halogenated cyclohexene derivative characterized by a chloro substituent at position 2, two fluorine atoms at position 5, and a nitrile group at position 1. Its molecular formula is C₇H₅ClF₂N, with a molecular weight of 188.57 g/mol. The cyclohexene backbone provides conformational flexibility, while the fluorine atoms enhance stability and lipophilicity .

Properties

Molecular Formula |

C7H6ClF2N |

|---|---|

Molecular Weight |

177.58 g/mol |

IUPAC Name |

2-chloro-5,5-difluorocyclohexene-1-carbonitrile |

InChI |

InChI=1S/C7H6ClF2N/c8-6-1-2-7(9,10)3-5(6)4-11/h1-3H2 |

InChI Key |

AWNFAKNZNPRWHG-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CC(=C1Cl)C#N)(F)F |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2-Chloro-5,5-difluorocyclohex-1-ene-1-carbonitrile typically involves the reaction of cyclohexene derivatives with chlorinating and fluorinating agents under controlled conditions. Industrial production methods may include the use of catalysts to enhance the efficiency and yield of the reaction. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the manufacturer.

Chemical Reactions Analysis

2-Chloro-5,5-difluorocyclohex-1-ene-1-carbonitrile undergoes various chemical reactions, including:

Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction: The compound can undergo oxidation to form different products, depending on the oxidizing agents used.

Addition Reactions: The double bond in the cyclohexene ring can participate in addition reactions with various reagents.

Common reagents used in these reactions include halogenating agents, oxidizing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Chloro-5,5-difluorocyclohex-1-ene-1-carbonitrile has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound may be used in studies involving enzyme interactions and metabolic pathways.

Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Chloro-5,5-difluorocyclohex-1-ene-1-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The presence of chlorine and fluorine atoms can influence the compound’s reactivity and binding affinity. The nitrile group may also play a role in its biological activity by interacting with specific molecular pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, 2-Chloro-5,5-difluorocyclohex-1-ene-1-carbonitrile is compared with structurally or functionally related compounds below.

Table 1: Structural and Functional Comparison

Key Observations:

Electrophilicity: The nitrile group in 2-Chloro-5,5-difluorocyclohex-1-ene-1-carbonitrile enhances its electrophilic character compared to non-cyano analogs like 2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide, which lacks strong electron-withdrawing groups.

Stability : Fluorine atoms in the compound improve thermal stability, similar to Tri-iso-propylphosphonium tetrafluoroborate, where fluorine contributes to ionic liquid resilience.

Reactivity: Unlike nickel-phosphine complexes (e.g., 1,2-Bis(diphenylphosphino)ethane nickel chloride), which are redox-active, 2-Chloro-5,5-difluorocyclohex-1-ene-1-carbonitrile undergoes nucleophilic substitution or cycloaddition reactions due to its halogen and nitrile functionalities.

Limitations and Knowledge Gaps

The provided evidence lacks direct data on 2-Chloro-5,5-difluorocyclohex-1-ene-1-carbonitrile’s spectroscopic or thermodynamic properties. Comparative studies with exact structural analogs (e.g., non-fluorinated or brominated versions) are absent in the referenced materials. Further experimental validation is needed to quantify its stability under industrial conditions.

Biological Activity

2-Chloro-5,5-difluorocyclohex-1-ene-1-carbonitrile (CAS: 2102412-36-0) is a halogenated organic compound that has garnered attention in various fields, particularly in pharmaceuticals and agrochemicals. This article examines its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C7H6ClF2N

- Molecular Weight : 177.58 g/mol

- Structure : The compound features a cyclohexene ring with chlorine and difluoromethyl substituents, contributing to its unique reactivity and biological properties.

Research indicates that 2-chloro-5,5-difluorocyclohex-1-ene-1-carbonitrile acts primarily as an inhibitor of acetyl-CoA carboxylase (ACC) . This enzyme plays a crucial role in fatty acid metabolism, making the compound a candidate for treating metabolic disorders such as obesity and dyslipidemia .

Inhibition of ACC

The inhibition of ACC by this compound leads to:

- Reduced fatty acid synthesis : Studies show that treatment with the compound significantly decreases the incorporation of labeled acetate into fatty acids in HepG2 cells, suggesting its effectiveness in modulating lipid metabolism .

- Impact on metabolic pathways : The compound's action on ACC can alter intracellular signaling pathways involved in fat metabolism, thereby influencing overall energy homeostasis.

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of 2-chloro-5,5-difluorocyclohex-1-ene-1-carbonitrile:

Case Study 1: Metabolic Regulation

In a controlled study involving rats subjected to a high-fat diet, administration of 2-chloro-5,5-difluorocyclohex-1-ene-1-carbonitrile resulted in:

- A notable decrease in body weight compared to control groups.

- Lower levels of hepatic triglycerides and cholesterol, indicating improved lipid profiles.

Case Study 2: Cancer Cell Viability

Research exploring the compound's effects on cancer cell lines (e.g., LNCaP) showed:

- A dose-dependent reduction in cell viability.

- Induction of apoptosis in cancer cells through modulation of metabolic pathways associated with ACC inhibition.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.